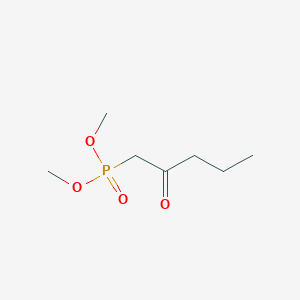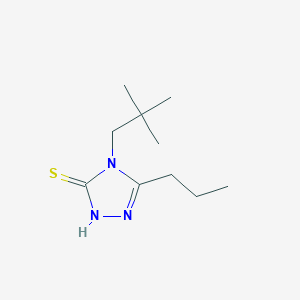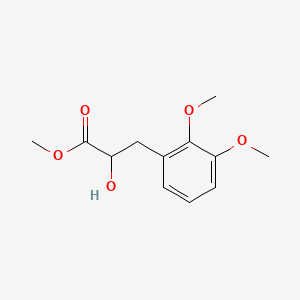![molecular formula C8H10N4 B13625212 2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine](/img/structure/B13625212.png)
2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Méthodes De Préparation
The synthesis of 2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole and pyrazine precursors. The process typically includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This final step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the desired pyrrolopyrazine compound.
Analyse Des Réactions Chimiques
2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating diseases like cancer, infections, and inflammatory conditions.
Mécanisme D'action
The mechanism of action of 2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
Comparaison Avec Des Composés Similaires
2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine can be compared with other pyrrolopyrazine derivatives, such as:
5H-Pyrrolo[2,3-B]pyrazin-7-ylmethanol: This compound has similar biological activities but differs in its functional group, which can affect its reactivity and applications.
6,7-Dihydro-5H-pyrrolo[1,2-B][1,2,4]triazole derivatives: These compounds are potent necroptosis inhibitors and are explored for their potential in treating inflammatory diseases and cancers.
5H-Pyrrolo[2,3-B]pyrazine FGFR inhibitors: These compounds are designed to target fibroblast growth factor receptors (FGFRs) and have shown significant activity in inhibiting cancer cell growth.
Propriétés
Formule moléculaire |
C8H10N4 |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
2-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanamine |
InChI |
InChI=1S/C8H10N4/c9-2-1-6-5-12-8-7(6)10-3-4-11-8/h3-5H,1-2,9H2,(H,11,12) |
Clé InChI |
WNAQINQXEUEJMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=N1)C(=CN2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate](/img/structure/B13625132.png)





![5-Methoxybicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13625162.png)

![2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13625193.png)


![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid](/img/structure/B13625227.png)
![3-Ethyl-1-azaspiro[3.3]heptane](/img/structure/B13625228.png)
